Kinome-Wide Selectivity: CHMFL-BTK-11 vs. Ibrutinib Off-Target Profile
CHMFL-BTK-11 was profiled against 456 kinases/mutants using KINOMEscan technology at 1 µM, yielding an S Score (10) of 0.01—indicating that only 1% of tested kinases showed >10% competition—with strong binding restricted to BTK and JAK3 [1]. In contrast, ibrutinib is documented to have off-target activity against EGFR, ITK, and multiple TEC family kinases that carry analogous cysteine residues, a profile linked to adverse effects including atrial fibrillation and bleeding [2]. This selectivity difference is structural: CHMFL-BTK-11's benzonaphthyridinone core avoids the key interactions that drive ibrutinib's binding to EGFR and ITK [1].
| Evidence Dimension | Kinome-wide selectivity via KINOMEscan binding assay |
|---|---|
| Target Compound Data | CHMFL-BTK-11: S Score (10) = 0.01 at 1 µM; only BTK and JAK3 strongly bound among 456 kinases/mutants |
| Comparator Or Baseline | Ibrutinib (PCI-32765): documented off-target binding to EGFR, ITK, and TEC family kinases; S Score values not reported in identical assay format |
| Quantified Difference | CHMFL-BTK-11 hits 2/456 kinases (0.4%); ibrutinib's broader off-target profile is qualitatively established across multiple independent studies |
| Conditions | KINOMEscan competitive binding assay at 1 µM compound concentration; CHMFL-BTK-11 data from Sci Rep 2017; ibrutinib off-target data aggregated from J Hematol Oncol 2016 review |
Why This Matters
For investigators requiring BTK-specific pharmacological probing without EGFR/ITK/TEC confounding, CHMFL-BTK-11 offers a narrower target engagement profile than ibrutinib, reducing interpretive ambiguity in signaling pathway dissection.
- [1] Wu H, Huang Q, Qi Z, Chen Y, Wang A, Chen C, et al. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model. Sci Rep. 2017;7:466. DOI: 10.1038/s41598-017-00482-4. View Source
- [2] Wu J, Liu C, Tsui ST, Liu D. Second-generation inhibitors of Bruton tyrosine kinase. J Hematol Oncol. 2016;9:80. DOI: 10.1186/s13045-016-0313-y. View Source
